4-methyl-2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
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Overview
Description
4-Methyl-2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound belonging to the pyrazolo[4,3-c]pyridine class. This compound features a pyrazole ring fused to a pyridine ring, with additional methyl, phenyl, and pyridin-3-ylmethyl substituents. Its intricate structure makes it a subject of interest in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring, followed by subsequent functionalization to introduce the phenyl and pyridin-3-ylmethyl groups.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow chemistry to improve efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and reduce production time.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: Reduction of the pyrazole ring can lead to the formation of pyrazolines.
Substitution: The phenyl and pyridin-3-ylmethyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alkyl halides, along with catalysts like palladium on carbon (Pd/C), are employed in substitution reactions.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Pyrazolines.
Substitution: Various substituted pyrazolo[4,3-c]pyridines.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex heterocyclic systems. Its pyrazole and pyridine moieties make it a valuable scaffold for developing new pharmaceuticals and materials.
Biology: The biological applications of this compound are vast. It has shown potential as an antileishmanial and antimalarial agent. Its derivatives have been evaluated for their efficacy against various pathogens, demonstrating promising results in in vitro and in vivo studies.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They have been studied for their anti-inflammatory, anticancer, and antiviral properties, making them candidates for drug development.
Industry: In the materials industry, this compound and its derivatives are used in the design of advanced materials with specific electronic and optical properties. They are also employed in the development of sensors and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes and receptors. For example, in its antileishmanial activity, it may inhibit the enzyme Lm-PTR1, which is essential for the survival of Leishmania parasites. The compound's binding to the active site of the enzyme disrupts its function, leading to the death of the parasite.
Comparison with Similar Compounds
3-(5-Aminopyrazol-1-yl)phenylboronic acid
2-(Pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine
4-Methyl-2-phenyl-5-(pyridin-3-ylmethyl)pyrazole
Uniqueness: 4-Methyl-2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-methyl-2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-13-18-16(21-23(19(18)25)15-7-3-2-4-8-15)10-17(24)22(13)12-14-6-5-9-20-11-14/h2-11,21H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLQXEIRVZXLJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CC3=CN=CC=C3)NN(C2=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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